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molecular formula C10H11NO5 B8413269 4-Hydroxy-3-isopropoxy-5-nitrobenzaldehyde

4-Hydroxy-3-isopropoxy-5-nitrobenzaldehyde

Cat. No. B8413269
M. Wt: 225.20 g/mol
InChI Key: DJDJRCZKELKUDL-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a mixture of 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 g, 5.46 mmol) in dry DMF (10 mL) was added Cs2CO3 (3563 mg, 10.93 mmol), NaI (819 mg, 5.46 mmol) and 2-bromopropane (1009 mg, 8.20 mmol) and the mixture was stirred at 60° C. overnight. The mixture was cooled to room temperature and added 1N HCl till pH=7, followed by a standard aqueous/EtOAc workup. The residue was purified by silica gel column chromatography (DCM:THF=20:1) to give Intermediate 49 as a yellow solid (230 mg, 18.7%). 1H NMR (DMSO-d6 500 MHz TMS): δ 9.86 (s, 1H), 8.08 (s, 1H), 7.65 (s, 1H), 4.79 (m, 1H), 1.28 (d, J=6.5 Hz, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
3563 mg
Type
reactant
Reaction Step Two
Name
Quantity
819 mg
Type
reactant
Reaction Step Two
Quantity
1009 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
18.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH:5]=[O:6].C([O-])([O-])=O.[Cs+].[Cs+].[Na+].[I-].Br[CH:23]([CH3:25])[CH3:24].Cl>CN(C=O)C.CCOC(C)=O>[OH:10][C:9]1[C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[O:1][CH:23]([CH3:25])[CH3:24] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
3563 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
819 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
1009 mg
Type
reactant
Smiles
BrC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (DCM:THF=20:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 18.7%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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